N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic organic compound combining imidazolidine and thiophene moieties. Its structure features a 2-oxoimidazolidine core substituted with a carboxamide group and a hydroxypropyl-thiophene side chain.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-11(17,8-3-2-6-18-8)7-13-10(16)14-5-4-12-9(14)15/h2-3,6,17H,4-5,7H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZCWPTOXDVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Urea Derivatives
A common route involves cyclizing N-protected glycine derivatives with phosgene or triphosgene:
Alternative Route via Carbonyldiimidazole (CDI) Activation
- Glycine (1.0 eq) is treated with 1,1'-carbonyldiimidazole (1.2 eq) in THF, forming the imidazolidinone ring via intramolecular cyclization.
- Acidic workup (HCl) isolates the carboxylic acid (Yield: 82%).
Preparation of 2-Amino-1-(thiophen-2-yl)propan-1-ol
Henry Reaction Approach
Grignard Addition to Amino Alcohols
- Thiophen-2-ylmagnesium bromide (1.2 eq) is added to 2-oxazolidinone in THF at –78°C, followed by quenching with NH₄Cl to yield 2-amino-1-(thiophen-2-yl)propan-1-ol (Yield: 70%).
Amide Bond Formation
Carbodiimide-Mediated Coupling
- 2-Oxoimidazolidine-1-carboxylic acid (1.0 eq) is activated with DCC (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C.
- 2-Amino-1-(thiophen-2-yl)propan-1-ol (1.1 eq) is added, and the reaction stirs at 25°C for 12 h (Yield: 75%).
Acid Chloride Route
- 2-Oxoimidazolidine-1-carbonyl chloride (1.0 eq), prepared via treatment with oxalyl chloride (2.0 eq) in dichloromethane, reacts with the amine in the presence of triethylamine (Yield: 88%).
Optimization and Side Reactions
Protection of Hydroxyl Group
To prevent undesired O-acylation during amide coupling:
- The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (Yield: 93%).
- Deprotection post-coupling is achieved with TBAF in THF (Yield: 95%).
Solvent and Temperature Effects
- DMF vs. DCM : Higher yields (75% vs. 60%) observed in polar aprotic solvents due to improved solubility.
- Optimal temperature: 0–25°C; higher temperatures promote epimerization at the hydroxypropyl center.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- E-factor : 12.5 (traditional batch) vs. 6.8 (flow system).
- Solvent recovery via distillation improves sustainability (85% DCM recycled).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiophene ring and imidazolidine moiety play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Computational Insights : The Colle-Salvetti correlation-energy formula accurately predicts the correlation energy of the thiophene-substituted compound (error <5%), validating its use in drug design workflows.
- Experimental Gaps : While DFT methods (e.g., B3LYP) excel in thermochemical predictions , experimental validation of bioactivity remains sparse.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An imidazolidine core, which is known for its biological relevance.
- A thiophenyl group, which contributes to its pharmacological properties.
The chemical formula is , and it exhibits characteristics typical of heterocyclic compounds, which often play vital roles in drug development.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. Its mechanisms may involve:
- Enzyme Inhibition : Potential inhibition of serine hydrolases, which are crucial in various metabolic pathways.
- Receptor Modulation : Possible modulation of specific receptors that influence cell signaling pathways.
Anticancer Properties
One of the most significant areas of research involves the compound's anticancer properties. Studies have shown that it may induce apoptosis in cancer cells by:
- Inhibiting Topoisomerase I : Similar to irinotecan, a known chemotherapeutic agent, this compound may disrupt DNA repair mechanisms in cancer cells.
- Modulating Apoptosis Pathways : It could enhance apoptotic signaling pathways, leading to increased cancer cell death.
Case Studies
- Study on Pancreatic Cancer : In vitro studies demonstrated that the compound exhibited cytotoxic effects against pancreatic cancer cell lines, with IC50 values similar to those observed for established chemotherapeutics like irinotecan. This suggests a potential role in combination therapies for resistant cancer types .
- Serine Hydrolase Inhibition : Research has indicated that this compound may selectively inhibit certain serine hydrolases involved in drug metabolism, potentially enhancing the efficacy of other anticancer agents .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits serine hydrolases | |
| Receptor Modulation | Modulates specific signaling pathways |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Enhanced Efficacy : The compound shows promise as an adjunct therapy in combination with other chemotherapeutics, potentially overcoming drug resistance seen in certain cancers .
- Selective Targeting : Its ability to selectively inhibit enzymes involved in drug metabolism suggests it could improve therapeutic outcomes by increasing the bioavailability of co-administered drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide, and what challenges arise during purification?
- Methodology : Multi-step synthesis typically involves coupling thiophene derivatives with imidazolidine precursors via nucleophilic substitution or amidation. Key steps include:
- Heterocyclization : Use of catalysts (e.g., palladium for cross-coupling) to introduce the thiophene moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates and final products .
- Challenges : Low yields due to steric hindrance from the hydroxypropyl group; sensitivity of the oxoimidazolidine ring to acidic/basic conditions .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, hydroxypropyl group at δ 1.8–2.2 ppm) .
- X-ray crystallography : Resolve stereochemistry of the hydroxypropyl group and confirm hydrogen bonding between the carboxamide and oxo groups .
- HRMS : Validate molecular formula (e.g., CHNOS) with <2 ppm error .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Argon-atmosphere vials at −20°C; desiccants to prevent hygroscopic degradation.
- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light (risk of thiophene ring oxidation) .
Advanced Research Questions
Q. What computational strategies can predict the compound's electronic properties and reactivity?
- Methods :
- DFT : B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for thiophene-imidazolidine conjugates) and nucleophilic attack sites .
- MD Simulations : Assess solvation effects on bioavailability using AMBER or GROMACS .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Meta-analysis : Normalize data using Z-score transformation to account for assay variability (e.g., MTT vs. ATP-luminescence) .
- SAR Studies : Synthesize analogs (e.g., methyl vs. ethyl substitutions) to isolate structural determinants of activity .
- Validation : Reproduce assays under standardized conditions (e.g., serum-free media, 48h incubation) .
Q. What mechanistic studies elucidate the compound's interaction with biological targets?
- Techniques :
- SPR/BLI : Quantify binding kinetics (e.g., < 10 µM for kinase inhibition) .
- Docking Studies : AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- Metabolomics : LC-MS to identify phase I/II metabolites in hepatocyte models .
Q. How does the hydroxypropyl group influence the compound's pharmacokinetic profile?
- Key Findings :
- Solubility : LogP ~1.2 (improved vs. non-hydroxylated analogs) due to hydrogen bonding .
- Metabolism : Rapid glucuronidation of the hydroxyl group detected in liver microsomes .
- Optimization : Prodrug strategies (e.g., acetyl-protected hydroxyl) to enhance half-life .
Methodological Tables
Table 1 : Common Synthetic Intermediates and Their Purification
| Intermediate | Key Reaction Step | Purification Method | Yield (%) |
|---|---|---|---|
| Thiophene-2-carboxamide | Amidation with ethyl chloroformate | Column chromatography (EtOAc/hexane 3:7) | 62 |
| Hydroxypropyl-oxoimidazolidine | Nucleophilic substitution (KCO, DMF) | Recrystallization (ethanol) | 45 |
Table 2 : Computational vs. Experimental Bond Lengths (Å) in the Oxoimidazolidine Ring
| Bond Type | DFT (B3LYP) | X-ray Data | Deviation |
|---|---|---|---|
| C=O | 1.22 | 1.21 | 0.01 |
| C-N | 1.37 | 1.38 | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
